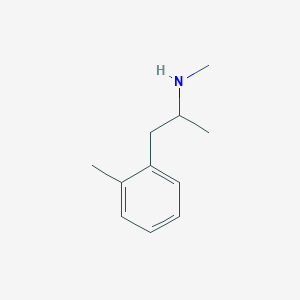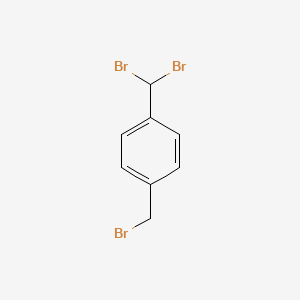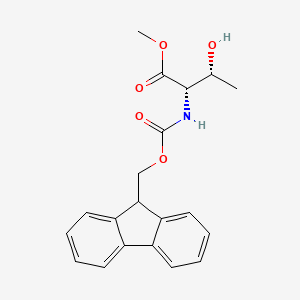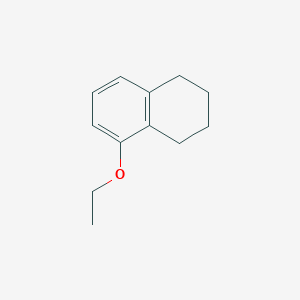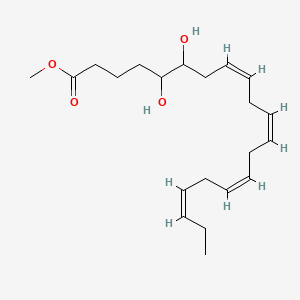
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of the class of fatty acid derivatives and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate typically involves multi-step organic reactions. The process begins with the preparation of the precursor fatty acid, followed by the introduction of hydroxyl groups at specific positions. The double bonds are introduced through controlled hydrogenation and dehydrogenation reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structural properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce saturated fatty acid derivatives.
Aplicaciones Científicas De Investigación
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of multiple double bonds and hydroxyl groups on chemical reactivity.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of specialized materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(8Z,11Z,14Z,17Z)-Eicosa-8,11,14,17-tetraenoic acid: A similar compound with a carboxylic acid group instead of a methyl ester.
(8Z,11Z,14Z,17Z)-Methyl 5-Hydroxyicosa-8,11,14,17-tetraenoate: A derivative with one less hydroxyl group.
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyhexadeca-8,11,14,17-tetraenoate: A shorter chain analog.
Uniqueness
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate is unique due to its specific combination of multiple double bonds and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
methyl (8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20(23)17-15-18-21(24)25-2/h4-5,7-8,10-11,13-14,19-20,22-23H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- |
Clave InChI |
NMHYPOVEIWAJAH-GJDCDIHCSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)OC)O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)

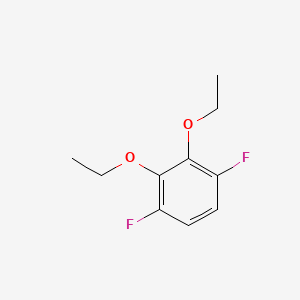

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
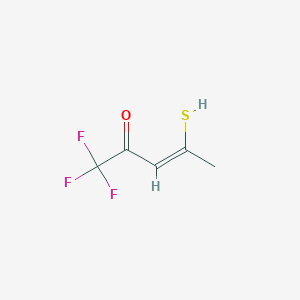
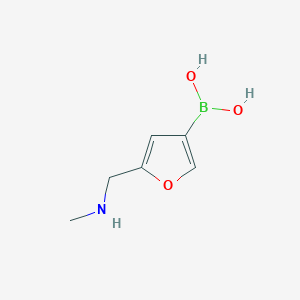
![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
